molecular formula C10H28N2Si2 B1334683 1,2-Bis[(dimethylamino)dimethylsilyl]ethane CAS No. 91166-50-6

1,2-Bis[(dimethylamino)dimethylsilyl]ethane

Cat. No. B1334683
CAS RN: 91166-50-6
M. Wt: 232.51 g/mol
InChI Key: MRAAXSSHMOFDJR-UHFFFAOYSA-N
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Description

The compound 1,2-Bis[(dimethylamino)dimethylsilyl]ethane is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethylamino groups and their use in synthetic chemistry. For instance, 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane is described as an excellent synthetic building block, particularly as a replacement for trifluoroacetaldehyde in condensation reactions with ketones . Similarly, 1,1-Bis(dimethylamino)-2,2-difluoroethene is reported as a diverse building block for the preparation of fluorinated compounds . These compounds share the feature of having dimethylamino groups attached to an ethane backbone, which is relevant to the analysis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane.

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups. For example, 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane can be used in condensation reactions with ketones to yield trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones . The synthesis of 1,1-Bis(dimethylamino)-2,2-difluoroethene allows for acylation reactions and condensation with acidic α-hydrogen carbon compounds to form functionalized difluoromethyl enamines . These methods could potentially be adapted for the synthesis of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane by incorporating dimethylsilyl groups in a similar fashion.

Molecular Structure Analysis

While the molecular structure of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane is not directly analyzed in the papers, the structure of related compounds can provide insights. The presence of dimethylamino groups can influence the reactivity and stability of the molecule. For instance, the bis(dimethylamino) groups in the compounds studied are crucial for their reactivity in synthesis . The molecular structure of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane would likely exhibit similar properties due to the presence of these groups.

Chemical Reactions Analysis

The chemical reactions of compounds with dimethylamino groups are well-documented in the papers. The 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane reacts with ketones and silyl enol ethers to form various trifluoromethylated products . Additionally, 1,1-Bis(dimethylamino)-2,2-difluoroethene is used in acylation and condensation reactions . These reactions suggest that 1,2-Bis[(dimethylamino)dimethylsilyl]ethane could also participate in similar reactions, potentially leading to the formation of silyl-containing organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane can be inferred from the properties of related compounds. For example, the trifluoromethyl and difluoromethyl groups in the compounds studied impart unique chemical and physical properties, such as increased electronegativity and potential for hydrogen bonding . The dimethylamino groups may also affect the solubility and stability of the compound. These properties are important for the practical use of 1,2-Bis[(dimethylamino)dimethylsilyl]ethane in synthetic applications.

Scientific Research Applications

Catalysis in Organic Synthesis

1,2-Bis(dimethylsilyl)ethane has been utilized in catalytic processes. For instance, its use in the dehydrogenative silylation of ketones, catalyzed by Rhodium-Pybox catalysts, demonstrates its role in forming silylenol ethers in high yields. This process is significant as it contributes to the field of organic synthesis, where silylenol ethers are valuable intermediates (Nagashima, Ueda, Nishiyama, & Itoh, 1993).

Radical Chemistry Studies

The (dimethylamino)methyl radical, generated through the collisional activation of ionized 1,2-bis(dimethylamino)ethane, has been characterized in gas phase studies. This research is crucial in understanding the behavior of such radicals, which has implications in broader chemical reaction mechanisms and synthesis processes (Shaffer, Tureček, & Cerny, 1993).

Photoinduced Electron Transfer Reactions

1,2-Bis[(dimethylamino)dimethylsilyl]ethane has been involved in photoinduced electron transfer retropinacol reactions. This has led to the formation of specific compounds under UV irradiation, demonstrating its potential in photoreactive processes and synthesis of photoactive compounds (Zhang, Yang, Wu, Liu, & Liu, 1998).

Vapor Pressure and Physical Chemistry Studies

The experimental vapor pressures of 1,2-bis(dimethylamino)ethane and other amines have been reported. Understanding these physical properties is essential for the application of these compounds in various industrial and research settings (Razzouk, Hajjaji, Mokbel, Mougin, & Jose, 2009).

Safety And Hazards

The compound is highly flammable and causes severe skin burns and eye damage . It should be handled in a well-ventilated place with suitable protective equipment .

Future Directions

As a protecting reagent for aromatic primary amines, 1,2-Bis[(dimethylamino)dimethylsilyl]ethane has potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

N-[2-[dimethylamino(dimethyl)silyl]ethyl-dimethylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2Si2/c1-11(2)13(5,6)9-10-14(7,8)12(3)4/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAAXSSHMOFDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400500
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[(dimethylamino)dimethylsilyl]ethane

CAS RN

91166-50-6
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis[(dimethylamino)dimethylsilyl]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Zhou, SF Bent - The Journal of Physical Chemistry C, 2013 - ACS Publications
Carbosiloxane thin films are grown by molecular layer deposition (MLD) using 1,2-bis[(dimethylamino)dimethylsilyl]ethane and ozone precursors. The films exhibit a constant growth …
Number of citations: 35 pubs.acs.org
P Sundberg, M Karppinen - Beilstein journal of …, 2014 - beilstein-journals.org
The possibility to deposit purely organic and hybrid inorganic–organic materials in a way parallel to the state-of-the-art gas-phase deposition method of inorganic thin films, ie, atomic …
Number of citations: 309 www.beilstein-journals.org
Y Zou, D Wang, K Wurst, C Kühnel… - … A European Journal, 2011 - Wiley Online Library
Two novel Zr IV ‐ and Hf IV ‐based bisamido complexes bearing the 6‐[2‐(diethylboryl)phenyl]pyrid‐2‐yl motif, that is, [ZrCl 2 {Me 2 Si(DbppN) 2 }(thf)] (9) and [HfCl 2 {Me 2 Si(DbppN) …
TS Tripathi, M Karppinen - Advanced Materials Interfaces, 2021 - Wiley Online Library
For decades the most successful approach towards new inorganic material innovations for next‐generation devices has been to manipulate the cation composition. As this cation‐…
Number of citations: 12 onlinelibrary.wiley.com
PE Zhichkin, SG Krasutsky, CM Beer, WM Rennells… - …, 2011 - thieme-connect.com
The aromatic amine in fluoroanilines was protected with 2, 2, 5, 5-tetramethyl-1-aza-2, 5-disila-cyclopentane (stabase) in order to direct metalation ortho to the fluorine. A series of novel …
Number of citations: 3 www.thieme-connect.com
VN Gurram - 2012 - elib.uni-stuttgart.de
The first chapter of this thesis deals with a general introduction to polyolefins and the historical development of Ziegler-Natta catalysis as well as with homogeneous catalysis. …
Number of citations: 4 elib.uni-stuttgart.de
M Fraga, R Pessoa - Micromachines, 2020 - mdpi.com
A search of the recent literature reveals that there is a continuous growth of scientific publications on the development of chemical vapor deposition (CVD) processes for silicon carbide (…
Number of citations: 39 www.mdpi.com
S Hildbrand, A Blaser, SP Parel… - Journal of the American …, 1997 - ACS Publications
The easily accessible C-nucleoside 2-amino-5-(2‘-deoxy-β-d-ribofuranosyl)pyridine (P) and its 3-methyl ( Me P) and 2‘-O-methyl (P OMe ) derivatives were synthesized and …
Number of citations: 144 pubs.acs.org
GH Baek, HL Yang, GB Park… - Japanese Journal of …, 2023 - iopscience.iop.org
As the patterning technology used for manufacturing highly integrated devices continues to develop in the current semiconductor market, sophisticated technology nodes of 5 nm or …
Number of citations: 3 iopscience.iop.org

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